Cas no 127506-37-0 (3-(4-ethylphenyl)prop-2-enal)

3-(4-ethylphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-(4-ethylphenyl)prop-2-enal

- 2-Propenal, 3-(4-ethylphenyl)-, (2E)-

- (E)-3-(4-ethylphenyl)acrylaldehyde

- SCHEMBL567066

- EN300-1246636

- 127506-37-0

- KWDCZSRUMJDROH-ONEGZZNKSA-N

-

- インチ: 1S/C11H12O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-9H,2H2,1H3/b4-3+

- InChIKey: KWDCZSRUMJDROH-ONEGZZNKSA-N

- ほほえんだ: C(=O)/C=C/C1=CC=C(CC)C=C1

計算された属性

- せいみつぶんしりょう: 160.088815002g/mol

- どういたいしつりょう: 160.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 0.997±0.06 g/cm3(Predicted)

- ゆうかいてん: 25 °C

- ふってん: 280.6±9.0 °C(Predicted)

3-(4-ethylphenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1246636-0.25g |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 0.25g |

$723.0 | 2023-06-08 | ||

| Enamine | EN300-1246636-10000mg |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 10000mg |

$1163.0 | 2023-10-02 | ||

| Enamine | EN300-1246636-0.1g |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 0.1g |

$691.0 | 2023-06-08 | ||

| Enamine | EN300-1246636-2.5g |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 2.5g |

$1539.0 | 2023-06-08 | ||

| Enamine | EN300-1246636-0.05g |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 0.05g |

$660.0 | 2023-06-08 | ||

| Enamine | EN300-1246636-100mg |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 100mg |

$238.0 | 2023-10-02 | ||

| Enamine | EN300-1246636-5000mg |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 5000mg |

$783.0 | 2023-10-02 | ||

| Enamine | EN300-1246636-5.0g |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 5g |

$2277.0 | 2023-06-08 | ||

| Enamine | EN300-1246636-1000mg |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 1000mg |

$271.0 | 2023-10-02 | ||

| Enamine | EN300-1246636-50mg |

3-(4-ethylphenyl)prop-2-enal |

127506-37-0 | 50mg |

$227.0 | 2023-10-02 |

3-(4-ethylphenyl)prop-2-enal 関連文献

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

3-(4-ethylphenyl)prop-2-enalに関する追加情報

Chemical Profile of 3-(4-ethylphenyl)prop-2-enal (CAS No. 127506-37-0)

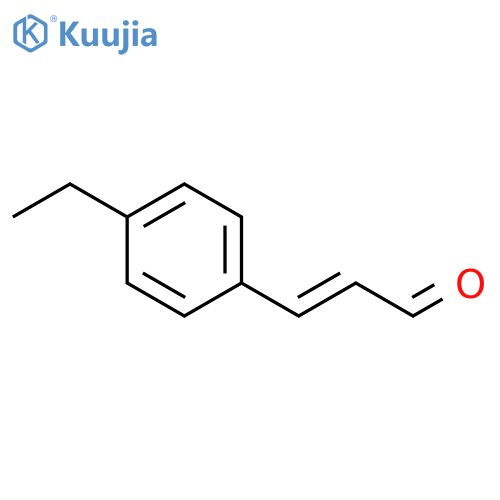

3-(4-ethylphenyl)prop-2-enal, identified by its Chemical Abstracts Service (CAS) number 127506-37-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This aldehyde derivative, characterized by its aromatic and aliphatic functional groups, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 3-(4-ethylphenyl)prop-2-enal consists of a phenyl ring substituted with an ethyl group at the para position, connected to a prop-2-enal moiety. This configuration imparts both lipophilicity and reactivity, making it a versatile building block for the synthesis of more complex molecules. The presence of the aldehyde group (–CHO) at the terminal position of the propenyl chain enhances its participation in condensation reactions, such as Schiff base formation, which is widely employed in medicinal chemistry for the development of bioactive compounds.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-(4-ethylphenyl)prop-2-enal and its derivatives. Research has demonstrated that structurally related aldehydes can serve as scaffolds for the development of novel therapeutic agents. Specifically, studies have indicated that compounds with similar aromatic/aliphatic frameworks may interact with biological targets involved in inflammation, neurodegeneration, and metabolic disorders. The ethyl substituent at the phenyl ring may contribute to enhanced binding affinity or selectivity when interacting with protein receptors or enzymes.

One of the most compelling aspects of 3-(4-ethylphenyl)prop-2-enal is its utility as a precursor in the synthesis of pharmacologically active molecules. For instance, researchers have utilized this compound to develop derivatives with potential antimicrobial and anti-inflammatory properties. The aldehyde functionality allows for further derivatization via condensation with amines or hydrazines to form imines or hydrazones, respectively. These intermediates can then be further modified to produce more complex structures with tailored biological activities.

Advances in computational chemistry have also facilitated the investigation of 3-(4-ethylphenyl)prop-2-enal's interactions with biological targets. Molecular docking studies have been employed to predict how this compound might bind to specific enzymes or receptors, providing insights into its potential mechanisms of action. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to prioritize promising candidates based on predicted binding affinities and selectivity profiles.

The synthesis of 3-(4-ethylphenyl)prop-2-enal typically involves multi-step organic reactions, often starting from commercially available aromatic precursors such as p-t-butylbenzaldehyde or 4-ethylbenzaldehyde. The propenyl chain can be introduced through reactions like aldol condensation or cross-coupling strategies, depending on the synthetic route chosen. Optimizing these synthetic pathways is crucial for achieving high yields and purity, which are essential for subsequent biological evaluations.

In addition to its pharmaceutical applications, 3-(4-ethylphenyl)prop-2-enal has shown promise in material science and industrial chemistry. Its ability to participate in polymerization reactions makes it a candidate for developing novel polymers or coatings with enhanced thermal stability or mechanical properties. Furthermore, its aromatic nature suggests potential uses in fragrances or flavorings, where such compounds are often employed to impart characteristic smells or tastes.

Recent research has also highlighted the importance of green chemistry principles in the synthesis of 3-(4-ethylphenyl)prop-2-enal and related compounds. Efforts are underway to develop more sustainable synthetic methods that minimize waste and reduce environmental impact. For example, catalytic processes using transition metals have been explored as alternatives to traditional stoichiometric approaches, offering improved atom economy and reduced byproduct formation.

The biological activity of 3-(4-ethylphenyl)prop-2-enal continues to be an area of active investigation. Preclinical studies have begun to explore its effects on cellular pathways relevant to chronic diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate enzyme activity or receptor binding may lead to the identification of novel therapeutic targets or the development of next-generation drugs with improved efficacy and safety profiles.

As our understanding of molecular interactions evolves, so too does the potential applications of 3-(4-ethylphenyl)prop-2-enal. Emerging technologies such as CRISPR gene editing and targeted drug delivery systems may further expand its utility by enabling more precise modulation of biological processes at the molecular level. By leveraging advances in synthetic chemistry and biotechnology, researchers hope to unlock new possibilities for this versatile compound.

In conclusion,3-(4-ethylphenyl)prop-2-enal (CAS No. 127506-37-0) represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structural features make it a valuable tool for drug discovery, material science, and industrial applications alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

127506-37-0 (3-(4-ethylphenyl)prop-2-enal) 関連製品

- 263012-63-1(2-Chloro-5-ethynylpyridine)

- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)

- 33426-60-7(benzene,1-methyl-2-(1-methylethoxy)-)

- 1208087-83-5(1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid)

- 42291-11-2(2-phenyl-1-(thiophen-2-yl)ethan-1-amine)

- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)

- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)

- 2639401-16-2(tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate)

- 2229246-99-3(methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate)

- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)